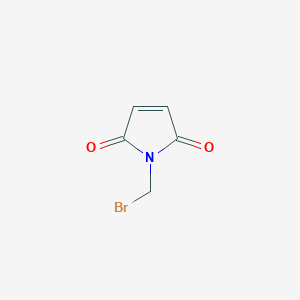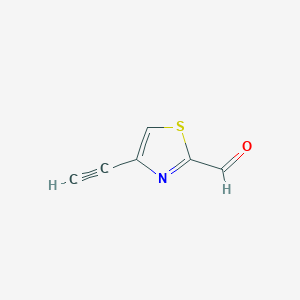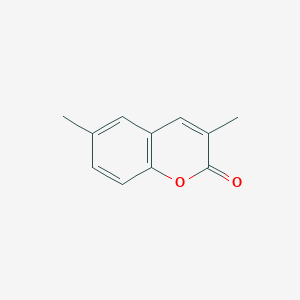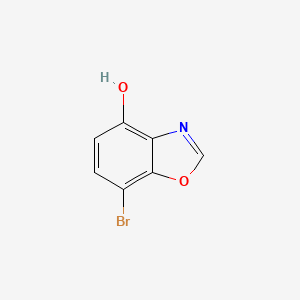
1-(Bromomethyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1H-pyrrole-2,5-dione is an organic compound that features a bromomethyl group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1H-pyrrole-2,5-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products:
- Substituted pyrrole derivatives
- Oxidized pyrrole compounds
- Reduced pyrrole derivatives
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1H-pyrrole-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrole-2,5-dione: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(Chloromethyl)-1H-pyrrole-2,5-dione: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
1-(Hydroxymethyl)-1H-pyrrole-2,5-dione: Contains a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness: 1-(Bromomethyl)-1H-pyrrole-2,5-dione is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules.
Propiedades
Fórmula molecular |
C5H4BrNO2 |
|---|---|
Peso molecular |
189.99 g/mol |
Nombre IUPAC |
1-(bromomethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H4BrNO2/c6-3-7-4(8)1-2-5(7)9/h1-2H,3H2 |
Clave InChI |
WOXALUHCQWQCGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)




